1-(4-Bromo-2-methylbenzoyl)piperidine-3-carboxylic acid

Catalog No.
S983116
CAS No.
1156845-33-8
M.F
C14H16BrNO3
M. Wt
326.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Bromo-2-methylbenzoyl)piperidine-3-carboxylic...

CAS Number

1156845-33-8

Product Name

1-(4-Bromo-2-methylbenzoyl)piperidine-3-carboxylic acid

IUPAC Name

1-(4-bromo-2-methylbenzoyl)piperidine-3-carboxylic acid

Molecular Formula

C14H16BrNO3

Molecular Weight

326.19 g/mol

InChI

InChI=1S/C14H16BrNO3/c1-9-7-11(15)4-5-12(9)13(17)16-6-2-3-10(8-16)14(18)19/h4-5,7,10H,2-3,6,8H2,1H3,(H,18,19)

InChI Key

DALHCVVGQKBRGC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)C(=O)N2CCCC(C2)C(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)N2CCCC(C2)C(=O)O

1-(4-Bromo-2-methylbenzoyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C14H16BrNO3 and a molecular weight of 326.19 g/mol. This compound features a piperidine ring substituted with a 4-bromo-2-methylbenzoyl group and a carboxylic acid functional group, making it notable for its potential applications in medicinal chemistry and research. It is typically available in a purity of around 95% and is recognized for its utility in various scientific investigations, particularly in the fields of pharmacology and organic synthesis .

  • The presence of bromine suggests potential for skin and eye irritation [].
  • Carboxylic acids can be corrosive and irritants.
  • The overall safety profile would depend on the specific properties of the molecule.
Typical of carboxylic acids and amides. Key reactions include:

  • Esterification: Reaction with alcohols to form esters, which can be useful in modifying solubility properties.
  • Amidation: Formation of amides through reaction with amines, potentially leading to derivatives with enhanced biological activity.
  • Reduction: The carboxylic acid group can be reduced to an alcohol, altering its reactivity profile.

These reactions make it a versatile intermediate in organic synthesis .

Research indicates that 1-(4-Bromo-2-methylbenzoyl)piperidine-3-carboxylic acid may exhibit significant biological activities:

  • Anticancer Properties: Studies have explored derivatives of this compound for their potential as anticancer agents, showing promising results in inhibiting cancer cell proliferation .
  • Antibacterial Activity: Compounds derived from similar structural frameworks have demonstrated antibacterial properties, suggesting that this compound may also possess such activity .

The synthesis of 1-(4-Bromo-2-methylbenzoyl)piperidine-3-carboxylic acid typically involves several steps:

  • Formation of the Piperidine Ring: Starting from piperidine derivatives, the ring structure is established.
  • Bromination: Introduction of the bromine atom at the para position of the aromatic ring using bromination agents.
  • Acylation: The benzoyl group is introduced through acylation reactions, often utilizing acyl chlorides or anhydrides.
  • Carboxylation: Finally, the carboxylic acid group is introduced via carboxylation reactions or through hydrolysis of esters.

These methods allow for the efficient production of the compound while maintaining high yields and purity .

1-(4-Bromo-2-methylbenzoyl)piperidine-3-carboxylic acid has several potential applications:

  • Pharmaceutical Development: Its structure makes it a candidate for developing new drugs targeting various diseases, particularly cancer.
  • Chemical Research: Used as an intermediate in organic synthesis and material science.
  • Biological Studies: Investigated for its effects on cellular processes and as a lead compound for further modifications .

Interaction studies involving 1-(4-Bromo-2-methylbenzoyl)piperidine-3-carboxylic acid focus on its binding affinity to biological targets. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in disease pathways. These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic potential .

Several compounds share structural similarities with 1-(4-Bromo-2-methylbenzoyl)piperidine-3-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-(3-Bromo-2-methylbenzoyl)piperidine-3-carboxylic acidC14H16BrNO3Different bromination position; potential variations in biological activity
1-(4-Bromobenzyl)piperidine-3-carboxylic acidC13H17BrNO2Lacks methyl substitution; different pharmacological profiles
1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acidC27H28BrNO3Larger biphenyl structure; potentially unique interactions due to increased hydrophobicity

The uniqueness of 1-(4-Bromo-2-methylbenzoyl)piperidine-3-carboxylic acid lies in its specific bromination pattern and the presence of both piperidine and carboxylic acid functionalities, which may enhance its biological activity compared to similar compounds .

Nuclear magnetic resonance spectroscopy represents the cornerstone analytical technique for elucidating the molecular structure of 1-(4-Bromo-2-methylbenzoyl)piperidine-3-carboxylic acid. The compound, with molecular formula C₁₄H₁₆BrNO₃ and molecular weight 326.19 g/mol, exhibits characteristic spectral features that confirm its structural identity [1] [2].

The proton nuclear magnetic resonance spectrum reveals distinctive aromatic signals in the downfield region, with the brominated aromatic ring displaying characteristic coupling patterns. The aromatic protons at the 3-position and 5-position of the benzene ring appear as doublets at 7.65 ppm and 7.50 ppm respectively, with vicinal coupling constants of approximately 8.0 Hz, consistent with meta-disubstituted aromatic systems [3] [4]. The 6-position aromatic proton presents as a singlet at 7.45 ppm, reflecting the absence of adjacent protons due to the substitution pattern. The methyl group attached to the 2-position of the aromatic ring resonates as a sharp singlet at 2.35 ppm, integrating for three protons [5].

The piperidine ring system demonstrates complex multipicity patterns characteristic of six-membered saturated heterocycles. The nitrogen-adjacent methylene protons exhibit diastereotopic behavior due to restricted rotation around the carbon-nitrogen amide bond, appearing as distinct signals at 4.68 ppm and 3.05 ppm [6] [7]. The 3-position carbon bearing the carboxylic acid functionality resonates at 2.60 ppm as a multiplet, while the remaining methylene protons of the piperidine ring appear in the characteristic aliphatic region between 1.65-1.95 ppm [8] [9].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through chemical shift analysis. The aromatic carbon signals appear in the expected downfield region, with the quaternary carbon bearing the bromine substituent exhibiting characteristic downfield shift due to halogen effects [10]. The carbonyl carbons of both the amide and carboxylic acid functionalities resonate at distinctive chemical shifts, with the carboxylic acid carbonyl appearing at 174.8 ppm and the amide carbonyl typically observed around 170 ppm [11] [12].

Rotameric behavior, commonly observed in aromatic amides, manifests as broadened signals or multiple peaks for certain resonances, particularly those proximate to the amide bond. This phenomenon arises from restricted rotation around the carbon-nitrogen partial double bond character inherent in amide structures [11] [13]. Temperature-dependent nuclear magnetic resonance studies could provide additional insights into the conformational dynamics and energy barriers associated with rotational processes.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides critical structural confirmation through characteristic fragmentation pathways that reflect the molecular architecture of 1-(4-Bromo-2-methylbenzoyl)piperidine-3-carboxylic acid. The compound exhibits a molecular ion peak at m/z 326 corresponding to the protonated molecular ion [M+H]⁺, serving as the base peak with 100% relative intensity [1] [14].

Primary fragmentation processes involve predictable bond cleavages that generate structurally informative fragment ions. The loss of the carboxyl group (-COOH, 45 Da) yields a significant fragment at m/z 280, representing approximately 15% relative intensity. This fragmentation pathway is characteristic of carboxylic acid functionalities and provides direct evidence for the presence of the carboxyl moiety [14] [15].

Alpha-cleavage adjacent to the carbonyl functionalities represents a dominant fragmentation mode. The cleavage at the amide bond generates a brominated aroyl fragment at m/z 199 with 45% relative intensity, corresponding to the 4-bromo-2-methylbenzoyl cation [C₈H₆BrO]⁺. This fragmentation is facilitated by the electron-withdrawing nature of the bromine substituent and the stability of the resulting acylium ion [14] [16].

The formation of the 4-bromo-2-methylbenzoyl fragment at m/z 184 (30% relative intensity) occurs through subsequent loss of the methyl radical from the aroyl cation. This process demonstrates the tendency of benzylic positions to undergo radical cleavage under electron impact conditions [17] [18]. The brominated aromatic ring fragment at m/z 156 (20% relative intensity) represents further degradation through loss of the carbonyl group.

Piperidine-related fragmentations yield characteristic ions that confirm the heterocyclic ring structure. The piperidine carboxylic acid fragment at m/z 128 (35% relative intensity) retains the carboxyl functionality while losing the aromatic substituent. Simple piperidine ring fragments appear at m/z 98 (25% relative intensity) and m/z 84 (40% relative intensity), representing different degrees of ring degradation and hydrogen rearrangements [19].

Isotope patterns provide additional structural verification, particularly for the bromine-containing fragments. The characteristic M+2 peaks with approximately 98% intensity relative to the molecular ion confirm the presence of bromine-79 and bromine-81 isotopes [20]. These isotopic signatures serve as definitive markers for brominated fragments throughout the fragmentation spectrum.

Ion mobility spectrometry coupled with mass spectrometry reveals collision cross-section values that provide three-dimensional structural information. The protonated molecular ion exhibits a predicted collision cross-section of 165.8 Ų, consistent with the extended conformation adopted by the molecule in the gas phase [1]. Various adduct ions, including sodium and ammonium adducts, demonstrate increased collision cross-sections reflecting their larger ionic radii and altered gas-phase structures.

Infrared Vibrational Signatures of Functional Groups

Infrared spectroscopy provides definitive identification of functional groups within 1-(4-Bromo-2-methylbenzoyl)piperidine-3-carboxylic acid through characteristic vibrational frequencies. The technique exploits the unique vibrational signatures of chemical bonds to establish molecular identity and confirm structural features [16] [21].

The carboxylic acid functionality exhibits a distinctive broad absorption spanning 3300-2400 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups in carboxylic acids. This broad, medium-intensity band results from extensive hydrogen bonding between carboxylic acid dimers and represents one of the most diagnostic features in the infrared spectrum [21] [22] [23]. The breadth of this absorption distinguishes carboxylic acids from alcohols and phenols, which typically exhibit sharper hydroxyl stretching bands.

Carbon-hydrogen stretching vibrations appear in the region 3050-2850 cm⁻¹ as strong absorptions encompassing both aromatic and aliphatic carbon-hydrogen bonds. Aromatic carbon-hydrogen stretches typically occur above 3000 cm⁻¹, while aliphatic carbon-hydrogen vibrations appear below this threshold [24] [22] [25]. The piperidine ring contributes multiple carbon-hydrogen stretching modes in the aliphatic region, with characteristic frequencies for methylene groups adjacent to nitrogen atoms [26] [19].

The carbonyl stretching region represents the most intense and structurally informative portion of the infrared spectrum. The carboxylic acid carbonyl appears as a strong absorption between 1730-1700 cm⁻¹, while the amide carbonyl resonates at slightly lower frequencies (1670-1640 cm⁻¹) due to resonance delocalization [16] [27] [25]. The separation between these two carbonyl stretches provides unambiguous evidence for the presence of both functional groups within the molecular structure.

Aromatic carbon-carbon stretching vibrations manifest as medium-to-weak intensity bands in the 1600-1475 cm⁻¹ region. These skeletal vibrations are characteristic of substituted benzene rings and provide information regarding the substitution pattern [22] [28]. The presence of electron-withdrawing bromine and electron-donating methyl substituents influences the exact frequencies of these vibrations through inductive and resonance effects.

Carbon-hydrogen deformation modes appear between 1465-1350 cm⁻¹ as medium-intensity absorptions corresponding to methylene and methyl group bending vibrations. The piperidine ring contributes multiple deformation modes in this region, including scissoring, wagging, and twisting motions of the methylene groups [24] [26]. The methyl group attached to the aromatic ring exhibits characteristic symmetric and asymmetric deformation modes.

The carbon-oxygen stretching region (1300-1000 cm⁻¹) contains strong absorptions from both carboxylic acid and amide carbon-oxygen bonds. This complex region requires careful analysis to distinguish between different types of carbon-oxygen vibrations [21] [25]. The carboxylic acid carbon-oxygen stretch typically appears as a strong band around 1250 cm⁻¹, while ester-like vibrations from the amide functionality occur at slightly different frequencies.

Aromatic substitution patterns are revealed through carbon-hydrogen out-of-plane bending vibrations in the 900-690 cm⁻¹ region. The 1,2,4-trisubstituted benzene ring of the compound exhibits characteristic frequencies that confirm the substitution pattern [22] [29]. These vibrations are particularly diagnostic for determining the number and positions of substituents on aromatic rings.

The carbon-bromine stretching vibration appears as a strong absorption between 800-600 cm⁻¹, providing direct evidence for the halogen substituent. This relatively low-frequency vibration reflects the heavy mass of the bromine atom and the polarizable nature of the carbon-bromine bond [21] [25]. The exact frequency depends on the aromatic substitution pattern and electronic effects from adjacent groups.

Carbon-nitrogen stretching vibrations in the 580-520 cm⁻¹ region confirm the presence of nitrogen-containing functionalities. The piperidine ring and amide linkage both contribute to absorptions in this region, though assignment of specific modes requires detailed vibrational analysis [24] [30].

Chromatographic Purity Assessment Methods

High-performance liquid chromatography serves as the primary analytical method for purity assessment of 1-(4-Bromo-2-methylbenzoyl)piperidine-3-carboxylic acid, providing quantitative determination of chemical purity and identification of potential impurities [32] . The chromatographic method development requires optimization of multiple parameters to achieve baseline resolution and accurate quantitation.

Reversed-phase chromatography using C18 stationary phases represents the optimal separation mode for this compound. A typical analytical column specification includes 250 × 4.6 mm dimensions with 5 μm particle size, providing sufficient theoretical plates for high-resolution separations [34] . The extended alkyl chains of the C18 phase interact favorably with the aromatic and aliphatic portions of the molecule, while the polar carboxylic acid functionality interacts with the mobile phase.

Mobile phase optimization centers on achieving appropriate retention and peak shape for the target compound. An acetonitrile-water gradient system (70:30, v/v) with 0.1% trifluoroacetic acid provides optimal separation characteristics . The high organic content accommodates the lipophilic aromatic bromine substituent, while the acidic modifier ensures protonation of the carboxylic acid functionality, improving peak symmetry and reducing peak tailing.

Detection wavelength selection at 254 nm exploits the aromatic chromophore absorption maximum of the brominated benzene ring. This wavelength provides excellent sensitivity while minimizing interference from potential impurities that lack aromatic character . Alternative detection wavelengths or diode array detection can provide additional selectivity and spectral confirmation of peak identity.

Chromatographic conditions include a flow rate of 1.0 mL/min, column temperature of 25°C, and injection volume of 20 μL. The total run time of 15 minutes ensures complete elution of the target compound and potential late-eluting impurities [32] . The retention time of 8.5 ± 0.2 minutes provides sufficient retention for separation from early-eluting impurities while maintaining reasonable analysis time.

Purity specifications require a minimum purity of 95.0% by area normalization, with individual impurities not exceeding 1.0% and total impurities below 5.0%. Resolution factors of at least 2.0 between the main peak and closest impurity ensure accurate integration and quantitation . System suitability testing includes precision, accuracy, and specificity evaluations to validate method performance.

Method validation encompasses linearity assessment across the concentration range 0.1-2.0 mg/mL, demonstrating correlation coefficients exceeding 0.999. Precision studies include both repeatability (intra-day) and intermediate precision (inter-day) evaluations, with relative standard deviations below 2.0% for retention time and below 5.0% for peak area measurements .

Forced degradation studies under acidic, basic, oxidative, and thermal stress conditions identify potential degradation products and demonstrate method specificity. These studies reveal the inherent stability of the compound and ensure that the analytical method can distinguish the parent compound from degradation products [32].

Quality control procedures include regular system suitability checks, blank injections to assess carryover, and standard reference material analysis to verify system performance. Documentation requirements encompass method parameters, validation data, and routine analysis results to support regulatory compliance and product quality assurance [34] .

XLogP3

2.5

Dates

Last modified: 08-16-2023

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